molecular formula C14H17N3O2S B11363571 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide

Cat. No.: B11363571
M. Wt: 291.37 g/mol
InChI Key: JXXQFECDEGCJNR-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a methoxyphenyl group, a thiadiazole ring, and a pentanamide chain, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide typically involves the reaction of 4-anisidine with pentanoic acid under specific conditions. The process begins with the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and safety in production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide involves its interaction with specific molecular targets and pathways. For instance, its anthelmintic properties are attributed to its ability to disrupt the metabolic processes of parasitic worms, leading to their death. The compound may interact with enzymes or receptors critical for the parasite’s survival, thereby inhibiting their function and causing cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide stands out due to its unique combination of a methoxyphenyl group, a thiadiazole ring, and a pentanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its lower cytotoxicity compared to similar compounds like albendazole also highlights its potential as a safer alternative in medical applications .

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide

InChI

InChI=1S/C14H17N3O2S/c1-3-4-5-12(18)15-14-16-13(17-20-14)10-6-8-11(19-2)9-7-10/h6-9H,3-5H2,1-2H3,(H,15,16,17,18)

InChI Key

JXXQFECDEGCJNR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)OC

Origin of Product

United States

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